N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes. Inhibition of CYP51 can disrupt sterol biosynthesis, leading to cell death.
Mode of Action
The compound interacts with its target, CYP51, through a process known as molecular docking This interaction can inhibit the function of CYP51, thereby disrupting the biosynthesis of sterols
Biochemical Pathways
The inhibition of CYP51 disrupts the biosynthesis of sterols, affecting multiple downstream biochemical pathways. Sterols are essential for maintaining the integrity and fluidity of cell membranes. Therefore, their depletion can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of sterol biosynthesis. This can lead to cell death, providing a potential mechanism for its antimicrobial and anticancer effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the nitrothiophene moiety: This step often involves nitration of thiophene followed by coupling with the oxadiazole intermediate.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution of methoxy groups: Leads to various substituted phenyl derivatives
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial Activity: Studied for its effectiveness against various bacterial and fungal strains.
Anti-inflammatory Properties: Explored for its potential to reduce inflammation in biological systems
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine: Similar structure but lacks the nitrothiophene moiety.
N-(4-methoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different substituents on the phenyl ring.
Uniqueness
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitrothiophene and dimethoxyphenyl groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S/c1-23-8-3-4-9(10(7-8)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTKPTHDQZJLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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